

BVT173187: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: BVT173187

Cat. No.: B10772753

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

BVT173187 is a potent and selective non-peptide inhibitor of the formyl peptide receptor 1 (FPR1), a G protein-coupled receptor that plays a crucial role in the innate immune response. [1] By targeting FPR1, **BVT173187** presents a promising therapeutic strategy for a variety of inflammatory diseases. This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of **BVT173187**.

Discovery of BVT173187

The discovery of **BVT173187** was the result of a screening effort to identify small molecule, non-peptide inhibitors of FPR1. The lead compound, 3,5-dichloro-N-(2-chloro-5-methyl-phenyl)-2-hydroxy-benzamide, was identified for its ability to selectively inhibit FPR1 over the closely related FPR2. [1] This selectivity is a key attribute, as it allows for targeted modulation of specific inflammatory pathways.

The initial characterization of **BVT173187** demonstrated its ability to inhibit neutrophil activation triggered by FPR1 agonists. [1] This includes the inhibition of key neutrophil functions such as chemotaxis, mobilization of adhesion molecules, and the generation of superoxide anions via the NADPH-oxidase complex. [1]

Synthesis of BVT173187

A plausible synthetic route for **BVT173187** involves the amide coupling of 3,5-dichlorosalicylic acid and 2-amino-4-chloro-1-methylbenzene. This approach is analogous to the synthesis of structurally similar salicylanilides, such as rafoxanide.^[2]

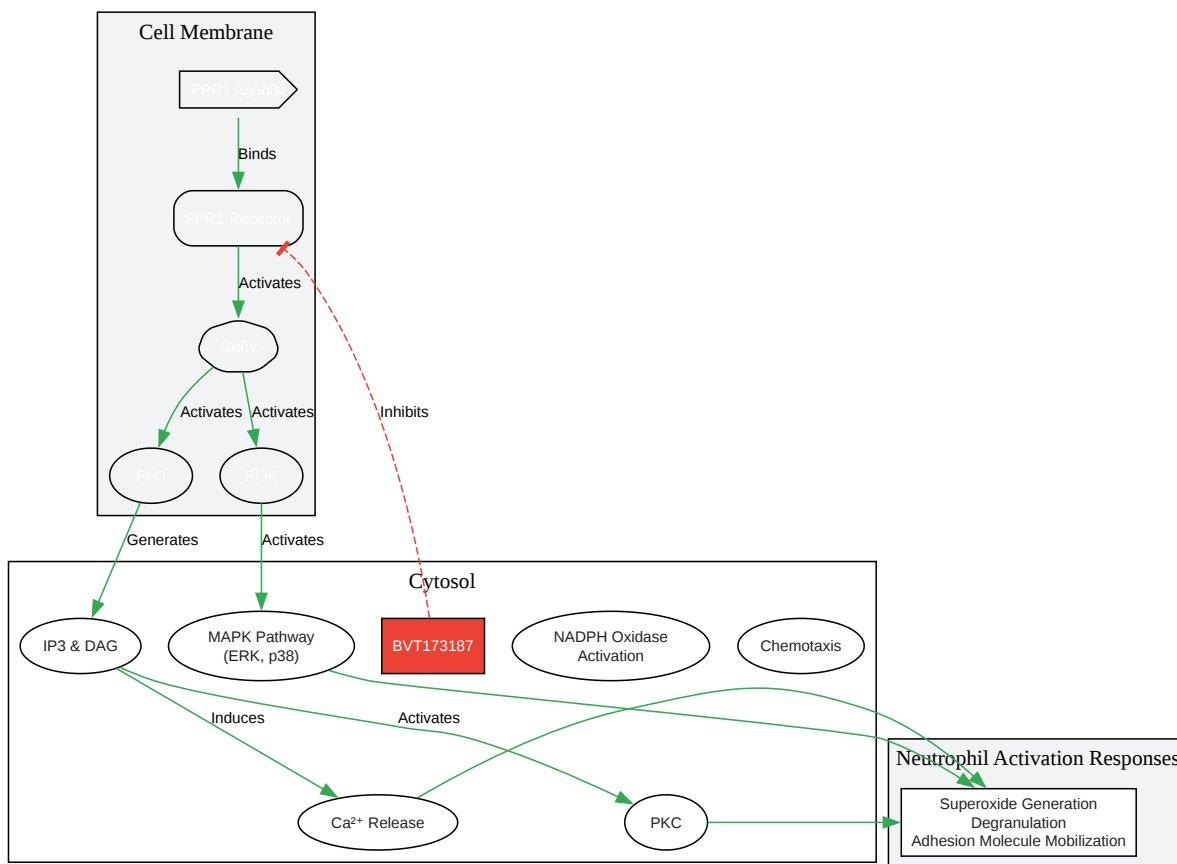
Proposed Synthetic Pathway:

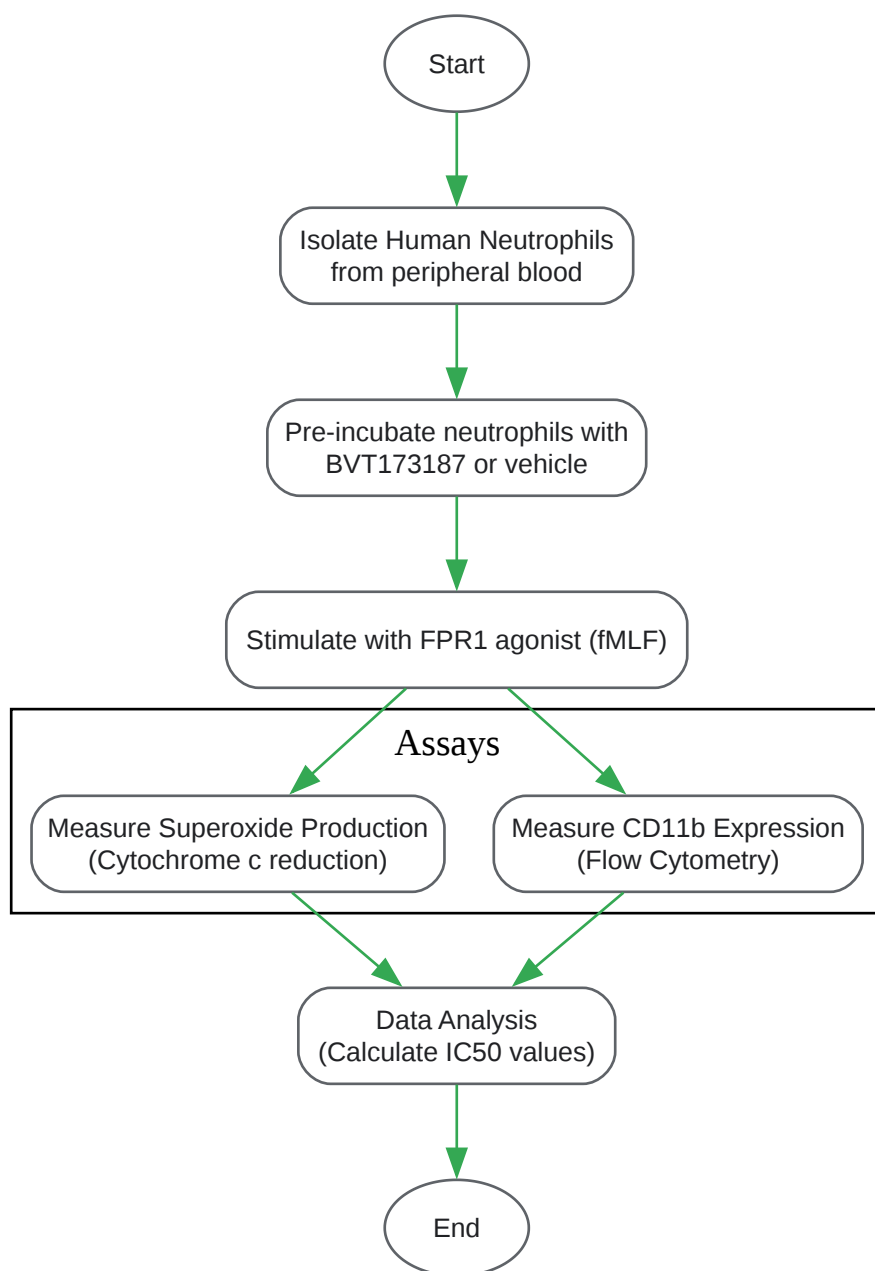
Caption: Proposed synthesis of **BVT173187**.

Mechanism of Action: FPR1 Signaling Pathway

BVT173187 exerts its inhibitory effects by blocking the signaling cascade initiated by the activation of FPR1. FPR1 is a G protein-coupled receptor that, upon binding to its agonist, activates intracellular signaling pathways leading to neutrophil activation.

FPR1 Signaling Cascade:





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A non-peptide receptor inhibitor with selectivity for one of the neutrophil formyl peptide receptors, FPR 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [BVT173187: A Technical Guide to its Discovery and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10772753#discovery-and-synthesis-of-bvt173187]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com